molecular formula C6H3BrN4 B040944 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile CAS No. 115905-43-6

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B040944
CAS No.: 115905-43-6
M. Wt: 211.02 g/mol
InChI Key: ROALCCYWMDMWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a chemical compound with the molecular formula C6H3BrN4 and a molecular weight of 211.02 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Mechanism of Action

Mode of Action

It is known that the compound can be used in the synthesis of n-(4-methoxyphenyl)-1-methyl-1h-imidazol-2-amine via c-n coupling with p-anisidine . This suggests that the compound may interact with its targets through C-N coupling reactions.

Result of Action

It has been used in the synthesis of a ligand which can form a bimetallic platinum (ii) complex with potent cytotoxic activity . This suggests that the compound may have potential applications in the field of medicinal chemistry.

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile typically involves the bromination of 1-methylimidazole-4,5-dicarbonitrile. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-1-methylimidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4/c1-11-5(3-9)4(2-8)10-6(11)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROALCCYWMDMWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381293
Record name 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115905-43-6
Record name 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 3
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 4
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 5
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 6
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.